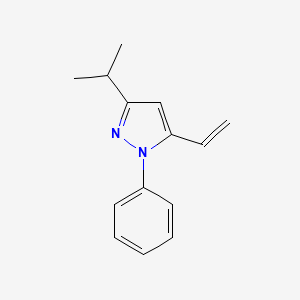

3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocyclic Systems in Modern Organic Chemistry

Pyrazole is an aromatic, five-membered heterocyclic compound containing two adjacent nitrogen atoms. ontosight.airesearchgate.net This core structure is a versatile scaffold in organic synthesis and is found in a multitude of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netmdpi.comresearchgate.net The pyrazole ring is a privileged N-heterocycle due to its diverse therapeutic potential. mdpi.commdpi.com

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. researchgate.net A primary and classical method involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. researchgate.netontosight.ai This straightforward approach allows for the creation of a wide variety of substituted pyrazoles. Other synthetic strategies include 1,3-dipolar cycloadditions and multicomponent reactions, which offer pathways to more complex and functionally diverse pyrazole structures. researchgate.netmdpi.com The inherent stability of the pyrazole ring, combined with its capacity for substitution at multiple positions, makes it an attractive target for chemical exploration and development. researchgate.net

Importance of Vinyl, Phenyl, and Isopropyl Moieties in Pyrazole Derivatives for Research

Vinyl Group: Vinylpyrazoles are recognized as valuable building blocks in organic synthesis. mdpi.comresearchgate.net The vinyl group provides a reactive site for a variety of chemical transformations, including cycloaddition reactions (like Diels-Alder), polymerizations, and transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.gov This functionality allows for the construction of more complex molecules, making vinyl-substituted pyrazoles versatile intermediates for creating novel chemical entities. mdpi.commdpi.com

Phenyl Group: The presence of a phenyl group is a common feature in many biologically active pyrazole derivatives. nih.govnih.gov Substitution at the N1 position with a phenyl ring can significantly influence the compound's pharmacological profile. researchgate.net For instance, many pyrazole-based drugs, including anti-inflammatory agents and enzyme inhibitors, incorporate a phenyl substituent, which can be crucial for binding to biological targets. nih.govnih.gov

Isopropyl Group: Alkyl groups, such as the isopropyl moiety, can modulate the physicochemical properties of the parent molecule. The isopropyl group at the C3 position can affect factors like lipophilicity (solubility in fats and oils), steric hindrance, and metabolic stability. researchgate.netontosight.ai These modifications can fine-tune the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of drug design.

Academic and Industrial Research Drivers for Complex Pyrazole Architectures

The drive to synthesize and study complex pyrazole architectures like 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole is fueled by both academic curiosity and industrial applications. The primary motivation is the vast therapeutic potential of pyrazole derivatives. mdpi.commdpi.com Researchers are continually exploring novel substitutions on the pyrazole scaffold to discover new drugs with improved efficacy and selectivity for a wide range of diseases, including inflammatory conditions, cancer, and microbial infections. researchgate.netnih.gov

In addition to pharmaceuticals, pyrazole derivatives are significant in the agrochemical industry, where they are used in the development of fungicides, herbicides, and insecticides. mdpi.com The material science sector also shows interest in pyrazoles for creating ligands for coordination chemistry, dyes, and fluorescent agents. mdpi.comresearchgate.net The development of efficient and sustainable synthetic methods, such as multicomponent reactions, further encourages research in this area by enabling the rapid assembly of diverse and complex pyrazole libraries for screening and development. mdpi.com

Chemical Profile of this compound

While the broader class of substituted pyrazoles is extensively studied, detailed public-domain research specifically on this compound is limited. Its existence is confirmed in chemical databases, and its structure suggests it serves as a specialized building block or a target molecule in discovery chemistry programs. The combination of its functional groups makes it a point of interest for potential applications where the reactivity of the vinyl group can be used for further molecular elaboration, and the phenyl and isopropyl groups modulate its core properties.

Below is a table summarizing the known identifiers for this compound.

| Property | Value |

| IUPAC Name | 5-ethenyl-1-phenyl-3-(propan-2-yl)pyrazole |

| CAS Number | 1956371-05-3 bldpharm.comguidechem.com |

| Molecular Formula | C₁₄H₁₆N₂ guidechem.com |

| Molecular Weight | 212.29 g/mol bldpharm.com |

This data is based on information available in chemical supplier catalogs and databases. No peer-reviewed research studies detailing the synthesis, properties, or applications of this specific compound were identified.

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

5-ethenyl-1-phenyl-3-propan-2-ylpyrazole |

InChI |

InChI=1S/C14H16N2/c1-4-12-10-14(11(2)3)15-16(12)13-8-6-5-7-9-13/h4-11H,1H2,2-3H3 |

InChI Key |

ZTPYEOOQVNIJJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Isopropyl 1 Phenyl 5 Vinyl 1h Pyrazole and Analogues

Strategic Approaches for Pyrazole (B372694) Ring Formation

The construction of the pyrazole core is the foundational step in the synthesis of 3-isopropyl-1-phenyl-5-vinyl-1H-pyrazole and its analogues. Two principal strategies dominate this field: cyclocondensation reactions and 1,3-dipolar cycloadditions.

Advanced Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Precursors

The reaction of hydrazines with 1,3-dicarbonyl compounds, a classic and versatile method for pyrazole synthesis, has been refined to offer greater control and efficiency. mdpi.combeilstein-journals.org This approach involves the condensation of a hydrazine (B178648), in this case, phenylhydrazine (B124118), with a suitably substituted 1,3-dicarbonyl precursor to form the pyrazole ring. The selection of the dicarbonyl compound is critical for introducing the desired isopropyl and vinyl (or a precursor) groups at the correct positions.

A significant challenge in the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is controlling the regioselectivity of the reaction. researchgate.net The two non-equivalent carbonyl groups of the dicarbonyl precursor can both react with the hydrazine, potentially leading to a mixture of isomeric pyrazole products.

To synthesize this compound, a 1,3-diketone with an isopropyl group and a vinyl (or a protected vinyl) group is required. The regiochemical outcome of the cyclization is influenced by the electronic and steric differences between the two carbonyl groups, as well as the reaction conditions. For instance, the more electrophilic carbonyl carbon is generally attacked first by the more nucleophilic nitrogen of the hydrazine. By carefully designing the 1,3-dicarbonyl precursor and optimizing reaction parameters such as pH and solvent, a high degree of regioselectivity can be achieved, favoring the formation of the desired isomer. mdpi.com

| Factor | Influence on Regioselectivity | Example Condition |

|---|---|---|

| Electronic Effects of Substituents | Electron-withdrawing groups on the dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, directing the initial nucleophilic attack. | A trifluoromethyl group on the diketone directs the cyclization. |

| Steric Hindrance | Bulky substituents can hinder the approach of the hydrazine to the nearby carbonyl group, favoring reaction at the less sterically hindered site. | A bulky tert-butyl group can direct the regiochemical outcome. |

| Reaction pH | The pH of the reaction medium can affect the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby influencing the reaction pathway. | Acidic or basic catalysis can favor one regioisomer over the other. |

| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states, affecting the regioselectivity. | Polar protic vs. aprotic solvents can lead to different product ratios. |

To enhance the efficiency and environmental friendliness of pyrazole synthesis, microwave-assisted and solvent-free reaction conditions have been developed. researchgate.netscielo.br Microwave irradiation can significantly accelerate the rate of cyclocondensation reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com

Solvent-free, or solid-phase, synthesis offers further advantages by reducing solvent waste and simplifying product purification. beilstein-journals.org In a typical procedure, the hydrazine and the 1,3-dicarbonyl precursor are mixed and irradiated with microwaves, often in the presence of a solid support or a catalyst. These modern techniques provide a rapid and sustainable route to a wide range of pyrazole derivatives. scielo.br

1,3-Dipolar Cycloaddition Strategies for Pyrazole Core Assembly

1,3-Dipolar cycloaddition is another powerful strategy for the construction of the pyrazole ring. rsc.org This method involves the reaction of a 1,3-dipole with a dipolarophile, an unsaturated molecule, to form a five-membered heterocyclic ring. rsc.org

In the context of pyrazole synthesis, nitrile imines, which are transient 1,3-dipoles, are commonly employed. nih.gov These are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides. The nitrile imine then undergoes a [3+2] cycloaddition reaction with an alkyne or an alkene to form the pyrazole or pyrazoline ring, respectively. nih.govresearchgate.net

For the synthesis of this compound, a nitrile imine bearing an isopropyl group would be reacted with a vinyl-substituted alkyne. The regioselectivity of this cycloaddition is governed by the electronic properties of the nitrile imine and the dipolarophile.

| Component | Role | Example |

|---|---|---|

| 1,3-Dipole | Provides the three-atom N-N-C fragment of the pyrazole ring. | Nitrile imine generated from a hydrazonoyl halide. |

| Dipolarophile | Provides the two-carbon C-C fragment of the pyrazole ring. | Alkynes or alkenes. nih.gov |

| Base | Used for the in situ generation of the nitrile imine from its precursor. | Triethylamine. nih.gov |

An alternative 1,3-dipolar cycloaddition approach involves the use of diazo compounds, such as 2,2,2-trifluorodiazoethane, as the 1,3-dipole. chinesechemsoc.org These can react with electron-deficient alkenes, like dicyanoalkenes, in a silver-catalyzed [3+2] cycloaddition to yield highly functionalized pyrazoles. chinesechemsoc.org This method allows for the direct incorporation of a trifluoromethyl group, a common motif in bioactive molecules. researchgate.net While not directly applicable to the synthesis of the title compound, this methodology highlights the versatility of 1,3-dipolar cycloadditions in accessing a diverse range of substituted pyrazoles. The reaction proceeds through a pyrazoline intermediate, which then undergoes elimination to form the aromatic pyrazole ring. chinesechemsoc.org

Multicomponent Reaction (MCR) Approaches to Functionalized Pyrazoles

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including functionalized pyrazoles. beilstein-journals.orgnih.govnih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates portions of all the initial reactants. nih.gov

One-pot tandem reactions are a cornerstone of modern synthetic chemistry, offering the ability to construct complex molecular architectures with high efficiency by avoiding the isolation of intermediates. In the context of pyrazole synthesis, this approach can be leveraged to build the pyrazole ring and introduce desired substituents in a single, seamless sequence.

A general and versatile one-pot approach to 1,3,5-trisubstituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound, a hydrazine, and a third component that introduces the C-5 substituent. For the synthesis of a this compound precursor, a potential multicomponent strategy could involve the condensation of a β-diketone bearing an isopropyl group, phenylhydrazine, and a vinyl-containing building block.

A plausible synthetic route could start from the Knoevenagel condensation of an aldehyde with a 1,3-dicarbonyl compound, followed by a 1,3-dipolar cycloaddition with a diazo compound, and subsequent oxidative aromatization. researchgate.net Molecular oxygen can be utilized as a green oxidant in this transition metal-free process. researchgate.net

For instance, the reaction of 4-methyl-1,3-pentanedione (the diketone precursor for the isopropyl group at C-3) with phenylhydrazine would form the pyrazole ring. The introduction of the vinyl group at C-5 within a one-pot MCR framework is more challenging and often requires a precursor that can be later converted to a vinyl group. An alternative is a domino reaction sequence involving a cinnamaldehyde (B126680) derivative and the Bestmann–Ohira reagent, which can lead to the formation of 5(3)-vinylpyrazoles. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Key Features | Reference |

| Aldehyde | 1,3-Dicarbonyl | Diazo compound | Tandem Knoevenagel condensation/1,3-dipolar cycloaddition/oxidative aromatization | High yield, operational simplicity, use of molecular oxygen as an oxidant. | researchgate.net |

| Cinnamaldehyde | Bestmann–Ohira reagent | Hydrazine | Domino 1,3-dipolar cycloaddition/Horner–Wadsworth–Emmons homologation | Provides a route to 5(3)-vinylpyrazoles. | nih.gov |

Regiospecific Introduction and Functionalization of Substituents

When a suitable multicomponent reaction is not available or does not provide the desired regioselectivity, a stepwise approach involving the initial synthesis of a pyrazole core followed by the regiospecific introduction of substituents is employed.

The introduction of a phenyl group at the N-1 position of the pyrazole ring is a crucial step in the synthesis of the target molecule. This is most commonly achieved during the initial cyclization reaction using a phenyl-substituted hydrazine.

The most traditional and widely used method for the synthesis of N-arylpyrazoles is the condensation of a 1,3-dicarbonyl compound with an arylhydrazine, a reaction first reported by Knorr. wikipedia.org For the synthesis of a 3-isopropyl-1-phenyl-pyrazole core, 4-methyl-1,3-pentanedione would be reacted with phenylhydrazine. This reaction typically proceeds with good regioselectivity, leading to the desired 1-phenyl-3-isopropyl-5-methylpyrazole, which can then be further functionalized at the C-5 methyl group to introduce the vinyl substituent.

The reaction of arylhydrazine hydrochlorides with ketones in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol (B145695) is a common procedure. beilstein-journals.org The use of arylhydrazine hydrochlorides can be advantageous in certain cases. beilstein-journals.org

| 1,3-Dicarbonyl Precursor | Hydrazine Reactant | Product | Key Features | Reference |

| 4-Methyl-1,3-pentanedione | Phenylhydrazine | 3-Isopropyl-5-methyl-1-phenyl-1H-pyrazole | Classical and reliable method, good regioselectivity. | wikipedia.org |

| Substituted Ketone | Phenylhydrazine hydrochloride | N-Aryl hydrazone intermediate | Can be used as an alternative to free arylhydrazine. | beilstein-journals.org |

While less common for the initial synthesis of the 1-phenylpyrazole (B75819) core, cross-coupling reactions can be employed to introduce a phenyl group onto a pre-existing pyrazole with a free NH group. The Chan-Lam coupling reaction, for instance, allows for the N-arylation of azoles using arylboronic acids in the presence of a copper catalyst. researchgate.net This method is particularly useful for synthesizing libraries of N-arylpyrazoles from a common pyrazole precursor. Palladium-catalyzed cross-coupling reactions have also been explored for this purpose. nih.gov

The isopropyl group at the C-3 position is typically introduced via the choice of the starting 1,3-dicarbonyl compound. As mentioned previously, 4-methyl-1,3-pentanedione is the logical precursor for the 3-isopropyl substituent.

In cases where a pyrazole is already formed, direct C-H functionalization to introduce an isopropyl group is a more advanced and less common strategy. However, recent advances in transition-metal-catalyzed C-H activation could potentially offer a route for the direct isopropylation of a pre-functionalized pyrazole ring, although this is not a standard method. rsc.org Theoretical studies have shown that bulky substituents like isopropyl and tert-butyl groups tend to prefer the C-5 position in 3(5)-substituted pyrazoles, which highlights the importance of regiocontrol during the synthesis. nih.gov

Isopropyl Group Functionalization at C-3 Position

Precursor-Based Strategies for Isopropyl Incorporation

The primary and most established method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.net To achieve the 3-isopropyl-1-phenyl-1H-pyrazole core, the required precursors are phenylhydrazine and an unsymmetrical diketone bearing an isopropyl group, namely 4-methyl-1,3-pentanedione.

The reaction proceeds via initial condensation of phenylhydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. The choice of precursors is paramount for introducing the desired substituents directly into the pyrazole framework. The synthesis of 5-substituted 3-(chloromethyl)pyrazoles, for instance, has been demonstrated starting from protected alkynols which are coupled with acid chlorides (e.g., isobutyryl chloride) to form the requisite alkynyl ketone precursor. figshare.com This ketone is then reacted with hydrazine to form the pyrazole nucleus, illustrating a flexible precursor-based approach. figshare.com

Table 1: Precursors for 3-Isopropyl-1-phenyl-1H-pyrazole Synthesis

| Precursor 1 | Precursor 2 | Resulting Pyrazole Core |

|---|---|---|

| Phenylhydrazine | 4-Methyl-1,3-pentanedione | 3-Isopropyl-1-phenyl-1H-pyrazole (and 5-isopropyl regioisomer) |

Impact of Isopropyl Group on Synthesis Regioselectivity

When an unsymmetrical 1,3-diketone like 4-methyl-1,3-pentanedione reacts with phenylhydrazine, two distinct regioisomeric products can be formed: 3-isopropyl-1-phenyl-1H-pyrazole and 5-isopropyl-1-phenyl-1H-pyrazole. The steric and electronic properties of the isopropyl group, compared to the methyl group in the diketone, significantly influence the reaction's regioselectivity.

Research has demonstrated that the reaction conditions, particularly the nature of the hydrazine reactant, can effectively control the isomeric outcome. nih.govacs.org

Using Free Phenylhydrazine: The reaction with free phenylhydrazine (PhNHNH₂) tends to yield the 1,5-disubstituted pyrazole as the major product. nih.gov The mechanism involves the initial attack of the more nucleophilic, unsubstituted nitrogen of the hydrazine at the less sterically hindered carbonyl of the diketone.

Using Phenylhydrazine Hydrochloride: In contrast, when phenylhydrazine hydrochloride (PhNHNH₂·HCl) is used, the regioselectivity is reversed, favoring the formation of the 1,3-disubstituted isomer. nih.govacs.org In the acidic medium, the terminal amino group is protonated (NH₃⁺), rendering the substituted nitrogen (the one attached to the phenyl group) the more nucleophilic center for the initial attack. nih.gov This controlled attack leads preferentially to the desired 3-isopropyl-1-phenyl-1H-pyrazole scaffold.

This regiochemical control is crucial for the synthesis of the target compound and is a key consideration in designing the synthetic route. acs.orggoogle.com Two-dimensional NMR techniques, such as HMBC and NOESY, are essential for the unambiguous structural assignment of the resulting regioisomers. nih.govrsc.org

Vinyl Group Introduction and Positional Control at C-5 Position

Once the 3-isopropyl-1-phenyl-1H-pyrazole core is synthesized, the next critical step is the introduction of the vinyl group at the C-5 position. The C-5 proton in N-substituted pyrazoles is the most acidic due to the inductive effect of the adjacent sp² nitrogen atom, making this position the most favorable site for deprotonation and subsequent electrophilic substitution. researchgate.net

A common and effective strategy for C-5 functionalization involves an initial formylation reaction, such as the Vilsmeier-Haack reaction, which introduces an aldehyde group (-CHO) at the C-5 position. mdpi.comnih.gov This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to convert the C-H bond to a C-CHO bond. The resulting 3-isopropyl-1-phenyl-1H-pyrazole-5-carbaldehyde is a versatile intermediate. This aldehyde can then be readily converted to a vinyl group via olefination reactions, most commonly the Wittig reaction, using a phosphonium (B103445) ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Synthetic Pathways to 5-Vinyl-1H-pyrazoles

Several synthetic methodologies exist for the creation of vinylpyrazoles, with applicability for substitution at the C-5 position. nih.govresearchgate.netresearchgate.net

Aromatization of Vinylpyrazolines: 5-Vinylpyrazolines can be generated via methods like palladium-catalyzed C-H oxidative C,N-cyclization of specific hydrazones. These intermediates can then be converted to the corresponding 5-vinylpyrazoles through a base-induced eliminative aromatization process. nih.gov

Dehydration of Alcohols: A 5-(1-hydroxyethyl)pyrazole, which can be prepared by reacting a 5-formylpyrazole with a Grignard reagent like methylmagnesium bromide, can undergo dehydration under acidic conditions to yield the corresponding 5-vinylpyrazole. nih.gov

Dehydrohalogenation: The elimination of hydrogen halide from a 5-(1-haloethyl)pyrazole using a strong base is another effective method to generate the vinyl group at the C-5 position. nih.govresearchgate.net

Direct Vinylation with Acetylene (B1199291): While possible, the direct reaction of pyrazoles with acetylene often requires harsh conditions, such as high pressure or specialized tungsten-based catalysts that mimic the enzyme acetylene hydratase, making it less common for fine chemical synthesis. nih.govrsc.orgnih.govrsc.org

Ring-Opening Nucleophilic Substitution Approaches for Vinyl Incorporation

A novel and highly efficient strategy for incorporating vinyl-containing moieties involves the Lewis acid-catalyzed ring-opening of cyclopropyl (B3062369) allylic alcohols. rsc.orgresearchgate.net In this approach, a pyrazole acts as a nucleophile, attacking the cyclopropyl carbinol system, which is activated by a Lewis acid such as Ytterbium(III) triflate (Yb(OTf)₃). rsc.org

This reaction proceeds through a nucleophilic substitution mechanism that opens the strained cyclopropane (B1198618) ring, resulting in the formation of (E)-δ-vinyl-homoallylic pyrazoles. rsc.org While this method typically involves N-alkylation of the pyrazole, it represents a sophisticated pathway for introducing complex substituents that contain a vinyl group under mild conditions with good functional group tolerance. rsc.orgresearchgate.net

N-Vinylation as a Protecting Group Strategy and its Removal

The N-vinyl group can be strategically employed not as a final substituent but as a versatile protecting and directing group to facilitate selective functionalization at the C-5 position. nih.govresearchgate.net This multi-step approach offers excellent regiochemical control.

The process involves:

Protection: The NH of a 3-isopropyl-4-bromo-pyrazole is protected with a vinyl group, for example, through reaction with 1,2-dibromoethane (B42909) and a base. nih.govresearchgate.net

Directed Lithiation: The N-vinyl group directs regioselective bromine-lithium exchange specifically to the C-5 position upon treatment with an organolithium reagent like n-butyllithium. nih.gov

Functionalization: The resulting 5-lithiated pyrazole intermediate can be quenched with an appropriate electrophile to install a precursor for the vinyl group, such as an aldehyde.

Deprotection: The N-vinyl protecting group can be cleanly and efficiently removed under mild oxidative conditions. Treatment with a dilute solution of potassium permanganate (B83412) (KMnO₄) at low temperature cleaves the N-vinyl bond, restoring the N-H pyrazole in high yield without affecting other parts of the molecule. nih.gov

Other N-protecting groups that can be easily introduced and removed under mild acidic conditions include the ethoxyethyl (EtOEt) group from ethyl vinyl ether and the tetrahydropyranyl (THP) group. researchgate.netlookchem.comrsc.org

Catalytic Systems in Pyrazole Synthesis and Functionalization

Catalysis plays a pivotal role in both the efficient synthesis of the pyrazole core and its subsequent functionalization. numberanalytics.com Modern organic synthesis increasingly relies on transition-metal catalysis to achieve high selectivity and yield under mild conditions. researchgate.netrsc.org

For the synthesis of the pyrazole ring itself, various catalytic systems have been developed. These include copper-catalyzed aerobic oxidative C-N bond formation from hydrazones and iodine-catalyzed tandem reactions. mdpi.comacs.org

More significantly, transition-metal catalysis has revolutionized the functionalization of pre-formed pyrazole rings. rsc.org Direct C–H activation provides a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. researchgate.net

Palladium, Rhodium, and Copper Catalysis: Catalysts based on palladium, rhodium, and copper are widely used for direct C–H functionalization. rsc.orgresearchgate.netthieme-connect.com The pyrazole's own nitrogen atom at the N-2 position can act as an intrinsic directing group, coordinating to the metal center and guiding the catalytic C-H activation to the adjacent C-5 position. researchgate.net This allows for direct arylation, alkenylation, or alkynylation of the C-5 C-H bond. researchgate.net

Lewis Acid Catalysis: Lewis acids, such as Yb(OTf)₃ and Ga(OTf)₃, are employed in specialized reactions like the ring-opening of cyclopropyl allylic alcohols for vinyl incorporation. rsc.org

Photoredox Catalysis: Emerging methods also utilize photoredox catalysis for dehydrogenative cross-coupling reactions, offering green and efficient pathways to functionalized pyrazoles.

Table 2: Catalytic Systems in Pyrazole Synthesis and Functionalization

| Catalytic System | Application | Transformation | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | C-H Functionalization | Direct Arylation/Alkenylation at C-5 | researchgate.netrsc.org |

| Rhodium (e.g., [RhCp*Cl₂]₂) | C-H Functionalization | C-H Activation/Annulation | researchgate.net |

| Copper (e.g., Cu(OAc)₂) | C-H Functionalization / Synthesis | Aerobic Oxidative C-N Cyclization | acs.orgthieme-connect.com |

| Ytterbium (e.g., Yb(OTf)₃) | Vinyl Moiety Incorporation | Ring-Opening of Cyclopropyl Alcohols | rsc.org |

Transition Metal Catalysis (Pd, Cu, Ag, Rh, Ni)

Transition metal catalysis is a cornerstone for the synthesis and functionalization of pyrazole rings, offering efficient routes with high functional group tolerance. researchgate.netrsc.org Catalysts based on palladium (Pd), copper (Cu), silver (Ag), rhodium (Rh), and nickel (Ni) have been extensively developed for constructing the pyrazole core or for its late-stage functionalization via C-H activation. researchgate.netrsc.org

Copper catalysis, in particular, has emerged as a cost-effective and versatile tool. For instance, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a direct route to a wide array of pyrazole derivatives. organic-chemistry.org Similarly, silver-catalyzed reactions, such as the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes or the reaction of trifluoromethylated ynones with hydrazines, offer mild and highly regioselective pathways to functionalized pyrazoles. organic-chemistry.orgmdpi.com Palladium-catalyzed multi-component reactions, involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, also provide access to substituted pyrazole derivatives. organic-chemistry.org

While direct synthesis of this compound using these methods would depend on the availability of suitable precursors, the general applicability of these catalytic systems is well-established for creating diverse substitution patterns on the pyrazole ring.

Aerobic oxidative cyclization represents a green and efficient strategy for pyrazole synthesis, utilizing molecular oxygen or air as the terminal oxidant. researchgate.net Copper-catalyzed methods are particularly prominent in this area. rsc.orgacs.org These reactions often proceed through a radical mechanism, initiated by the formation of a hydrazonyl radical from a corresponding hydrazone precursor. organic-chemistry.orgacs.org

One notable methodology involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This approach can lead to different pyrazole products depending on the reaction solvent. rsc.org For example, using ethanol as a solvent can yield trisubstituted pyrazoles with a ketone function at the C-5 position, whereas using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can predominantly form disubstituted pyrazoles. rsc.org Another variation of this method involves a concomitant C=C bond cleavage, allowing for the synthesis of a broad range of pyrazole derivatives under mild conditions. organic-chemistry.orgacs.org

The synthesis of a 5-vinyl-pyrazole analogue via this route would require a precursor such as a hydrazone derived from a 1,4-pentadienyl ketone. The subsequent cyclization would then ideally preserve the vinyl moiety at the C-5 position.

Table 1: Examples of Copper-Catalyzed Aerobic Oxidative Cyclization for Pyrazole Synthesis

| Catalyst System | Substrate | Oxidant | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Cu(OAc)₂ | β,γ-Unsaturated Hydrazone | O₂ (1 atm) | EtOH | 5-Keto-pyrazole | Moderate | rsc.org |

| Cu(OAc)₂ | β,γ-Unsaturated Hydrazone | O₂ (1 atm) | HFIP | Disubstituted Pyrazole | High | rsc.org |

| Cu Catalyst | β,γ-Unsaturated Hydrazone | Air | Not specified | Pyrazole (via C=C cleavage) | Good | acs.org |

This table is interactive. Click on the headers to sort the data.

Achieving high regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers. Catalyst and reaction condition design play a pivotal role in controlling this selectivity.

One effective strategy is the modification of the reaction medium. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol. acs.org This effect is attributed to the unique solvent properties of fluorinated alcohols, which can influence the stability of intermediates and transition states.

Another approach involves leveraging the inherent electronic properties of the pyrazole ring and its substituents. In transition-metal-catalyzed C-H functionalization reactions, the nitrogen atoms of the pyrazole ring can act as directing groups, guiding the catalyst to a specific C-H bond. researchgate.net For instance, the Lewis basic N2 site often directs functionalization to the C-5 position, which is inherently the most acidic proton on the ring. researchgate.net Judicious choice of catalysts and directing groups on the starting materials can thus provide precise control over the substitution pattern of the final product. Iron-catalyzed routes have also demonstrated high regioselectivity in the synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Method | Controlling Factor | Effect on Regioselectivity | Example Reaction | Reference |

|---|---|---|---|---|

| Solvent Engineering | Fluorinated Alcohols (TFE, HFIP) | Dramatically increases regioselectivity over ethanol | 1,3-Diketone + Methylhydrazine | acs.org |

| Directed C-H Functionalization | Inherent N2 Directing Group | Favors functionalization at the C-5 position | Arylation of pyrazole C-H bonds | researchgate.net |

| Catalyst Control | Iron Catalyst | Regioselective formation of 1,3- and 1,3,5-isomers | Diarylhydrazones + Vicinal Diols | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Organocatalysis and Metal-Free Approaches

To circumvent issues related to the cost and potential toxicity of residual metals in final products, metal-free and organocatalytic synthetic routes have gained significant attention. nih.gov These methods provide valuable alternatives to traditional transition-metal-catalyzed reactions.

One innovative metal-free approach utilizes tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the reaction between aryl esters and vinyl diazoacetates to afford N-alkylated pyrazoles with high regioselectivity. nih.gov This reaction proceeds via an autocatalytic process where an in situ generated carbenium species acts as the catalyst. nih.gov

Iodine-mediated synthesis is another powerful metal-free strategy. Molecular iodine can catalyze the oxidative C-N bond formation in the reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts, providing a practical and eco-friendly one-pot protocol for various substituted pyrazoles. organic-chemistry.org A three-component [3+2] annulation of a β-ketonitrile, an arylhydrazine, and an aryl sulfonyl hydrazide mediated by iodine has also been developed for the synthesis of fully substituted pyrazoles. acs.org Furthermore, organocatalytic transformations of unsaturated pyrazolones with various substrates can lead to the formation of complex spiro-cyclic and fused-pyrazole heterocycles. researchgate.net

Green Chemistry Advancements (e.g., Sonication, Microwave, Solvent-Free Conditions)

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles. thieme-connect.com Methodologies employing alternative energy sources such as microwave irradiation and sonication, as well as solvent-free reaction conditions, offer significant advantages in terms of reduced reaction times, increased yields, and lower environmental impact. scielo.brsci-hub.se

Microwave-assisted organic synthesis (MAOS) has proven to be a highly efficient tool for preparing pyrazole derivatives. rsc.org The rapid and uniform heating provided by microwaves can drastically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. scielo.brnih.gov Many syntheses, such as the one-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles, can be performed under solvent-free conditions using microwave irradiation. rsc.org

Ultrasonic irradiation is another green alternative that promotes chemical reactions through acoustic cavitation. sci-hub.se The synthesis of highly substituted pyrazoles from aldehydes, malononitrile, and phenylhydrazine has been successfully achieved under catalyst-free sonication conditions in an aqueous medium, resulting in excellent yields in a short time. sci-hub.se

Solvent-free reactions, often facilitated by microwave heating or grinding, eliminate the need for volatile organic solvents, thereby reducing waste and environmental hazards. scielo.brnih.gov The cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines under solvent-free microwave conditions leads to pyrazole products with improved yields and a significant reduction in reaction time. scielo.br A temperature-controlled, catalyst- and oxidant-free synthesis of pyrazoles has also been developed using ionic liquids or ethanol, highlighting a green strategy that allows for divergent synthesis by simply tuning the temperature. nih.gov

Table 3: Comparison of Green Synthetic Methods for Pyrazole Derivatives

| Green Method | Energy Source | Key Advantages | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Microwaves | Drastic reduction in reaction time, improved yields, enables solvent-free conditions | 6-15 minutes | scielo.brrsc.org |

| Sonication | Ultrasound | Cost-effective, time-saving, catalyst-free options, ambient temperature | 20-30 minutes | sci-hub.se |

| Solvent-Free Conditions | Grinding/Heating | Reduces solvent waste, environmentally benign, high efficiency | Varies | scielo.brnih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Isopropyl 1 Phenyl 5 Vinyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy allows for the precise measurement of the magnetic properties of atomic nuclei, which are highly sensitive to their local chemical environment. This sensitivity enables the detailed structural mapping of 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole.

The ¹H NMR spectrum provides crucial information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the protons of the isopropyl, phenyl, and vinyl groups, as well as the lone proton on the pyrazole (B372694) ring.

The protons of the N-phenyl group typically appear in the aromatic region (δ 7.0-8.0 ppm). The vinyl group presents an AMX or ABX spin system, characterized by a geminal proton (H-gem), a proton cis to the pyrazole ring (H-cis), and a proton trans to the pyrazole ring (H-trans), each with distinct chemical shifts and coupling constants. The isopropyl group gives rise to a characteristic septet for the methine proton and a doublet for the two methyl groups. The single proton on the pyrazole ring (H-4) is expected to appear as a singlet in the aromatic region.

Interactive Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (ortho-H) | 7.40 - 7.60 | Multiplet | - |

| Phenyl (meta/para-H) | 7.20 - 7.40 | Multiplet | - |

| Pyrazole (H-4) | ~6.20 | Singlet | - |

| Vinyl (-CH=) | 6.50 - 6.80 | Doublet of doublets | Jtrans ≈ 17, Jcis ≈ 11 |

| Vinyl (=CH2, trans) | 5.60 - 5.80 | Doublet of doublets | Jtrans ≈ 17, Jgem ≈ 1.5 |

| Vinyl (=CH2, cis) | 5.10 - 5.30 | Doublet of doublets | Jcis ≈ 11, Jgem ≈ 1.5 |

| Isopropyl (-CH) | 3.00 - 3.20 | Septet | J ≈ 7.0 |

| Isopropyl (-CH3) | 1.20 - 1.40 | Doublet | J ≈ 7.0 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Chemical shift anisotropy (CSA) refers to the orientation-dependent nature of nuclear shielding. In solution, rapid molecular tumbling averages this effect to the isotropic chemical shift observed in standard NMR. However, the electronic nature of the substituents—the aromatic phenyl ring, the π-system of the vinyl group, and the alkyl isopropyl group—creates distinct anisotropic magnetic fields. rsc.orgosti.gov

The phenyl group, due to its ring current, induces significant anisotropy. Protons situated above or below the plane of the ring will be shielded (shifted to a lower ppm), while those on the periphery will be deshielded. This effect influences the chemical shifts of nearby groups, such as the vinyl protons at the C-5 position. Similarly, the π-bond of the vinyl group generates its own anisotropic field. The specific conformation of these groups, dictated by steric and electronic factors, will determine the net shielding or deshielding experienced by neighboring protons, providing indirect evidence of the molecule's three-dimensional structure. osti.gov

The vicinal coupling constants (³J) between protons on adjacent atoms are highly dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. wikipedia.orgacs.org This principle is invaluable for determining the preferred conformation of the vinyl and isopropyl substituents.

For the C5-vinyl group, the magnitude of the trans coupling constant (³JH-C=C-H(trans), typically 16-18 Hz) and the cis coupling constant (³JH-C=C-H(cis), typically 10-12 Hz) are characteristic and confirm the geometry of the double bond. youtube.com Furthermore, the coupling between the vinyl proton (-CH=) and the pyrazole H-4 proton, though often small, can provide information about the dihedral angle and thus the rotational conformation of the vinyl group relative to the pyrazole ring. Analysis of these couplings can reveal whether the vinyl group preferentially adopts an s-cis or s-trans conformation. reddit.comyoutube.com

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The spectrum for this compound would confirm the presence of all 15 carbon atoms.

The pyrazole ring carbons (C-3, C-4, and C-5) have characteristic shifts, with C-3 and C-5 appearing at lower field due to their attachment to nitrogen atoms. nih.gov The substituents significantly influence these shifts; the electron-withdrawing nature of the N-phenyl group deshields the pyrazole carbons. The chemical shifts of the phenyl, vinyl, and isopropyl carbons are also readily assigned based on established ranges. researchgate.net

Interactive Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrazole (C-3) | 150 - 155 |

| Pyrazole (C-5) | 140 - 145 |

| Pyrazole (C-4) | 105 - 110 |

| Phenyl (C-ipso) | 138 - 142 |

| Phenyl (C-ortho/meta/para) | 120 - 130 |

| Vinyl (-CH=) | 128 - 132 |

| Vinyl (=CH2) | 115 - 120 |

| Isopropyl (-CH) | 25 - 30 |

| Isopropyl (-CH3) | 20 - 25 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

As the compound contains no halogens, ¹⁹F NMR is not applicable. However, ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms within the pyrazole ring.

The two nitrogen atoms in the 1-phenylpyrazole (B75819) ring are chemically distinct. N-1, bonded to the phenyl group, is considered "pyrrole-like," while N-2 is "pyridine-like." These different electronic environments result in separate signals in the ¹⁵N NMR spectrum. Based on studies of similar N-substituted pyrazoles, the pyrrole-type nitrogen (N-1) is expected to be more shielded (lower ppm value) compared to the pyridine-type nitrogen (N-2). researchgate.netpsu.edu These chemical shifts are also sensitive to solvent effects and substituent patterns. nih.gov

Two-dimensional NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C spectra and for elucidating the molecule's detailed structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. libretexts.orgresearchgate.net For this molecule, COSY would show cross-peaks connecting the isopropyl methine proton to the methyl protons and would clearly delineate the coupled protons within the vinyl group's AMX system. It would also confirm couplings between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. slideshare.net This allows for the definitive assignment of each carbon atom in the ¹³C spectrum by linking it to its known proton signal. For instance, the pyrazole H-4 signal would correlate with the C-4 signal, and the vinyl proton signals would correlate with their respective vinyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the different substituent groups and the pyrazole core. Key expected correlations would include:

The isopropyl methine proton to the pyrazole C-3.

The vinyl protons to the pyrazole C-5.

The ortho-protons of the phenyl ring to the pyrazole C-5 (via N-1).

The pyrazole H-4 proton to C-3 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. slideshare.netnanalysis.com NOESY is particularly powerful for conformational analysis. Expected through-space correlations (cross-peaks) might include:

Between the ortho-protons of the N-phenyl ring and the protons of the C-5 vinyl group, which would confirm the spatial proximity of these groups and provide insight into the rotational orientation of the phenyl ring.

Between the isopropyl group protons and the pyrazole H-4 proton, confirming the substituent's position at C-3.

Together, these advanced NMR techniques provide a comprehensive and definitive characterization of the molecular structure of this compound.

Proton NMR (¹H NMR) for Configurational and Conformational Analysis

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The infrared spectrum of a molecule is unique and provides a "fingerprint" based on the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, shows characteristic bands for C=N and C=C bonds in the range of 1570–1615 cm⁻¹. mdpi.com For this compound, the key vibrational modes can be assigned based on the analysis of its constituent parts: the pyrazole ring, the phenyl group, the isopropyl substituent, and the vinyl group.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: The phenyl group is expected to show sharp absorption bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The isopropyl group will exhibit strong absorptions in the 2970-2870 cm⁻¹ range due to the symmetric and asymmetric stretching of its C-H bonds.

C=C and C=N Stretching: The pyrazole and phenyl rings contain C=C and C=N double bonds, which are expected to produce a series of sharp bands in the 1615-1450 cm⁻¹ region. mdpi.com The vinyl group's C=C stretching vibration is also anticipated in this region, often around 1635 cm⁻¹. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and vinyl C-H bonds are expected in the fingerprint region (below 1500 cm⁻¹). Specifically, out-of-plane bends for the phenyl group provide information about its substitution pattern.

Isopropyl Group Bending: The characteristic bending of the isopropyl group typically appears as a doublet around 1385-1365 cm⁻¹.

An illustrative data table of the expected FT-IR peaks is provided below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Phenyl and Vinyl |

| 2970-2870 | C-H Stretch | Isopropyl |

| 1635 | C=C Stretch | Vinyl |

| 1615-1450 | C=C and C=N Stretch | Pyrazole and Phenyl Rings |

| 1385-1365 | C-H Bend (doublet) | Isopropyl |

These vibrational signatures collectively allow for the unambiguous identification of the key functional moieties within the molecular structure of this compound.

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that result in a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum, are strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for analyzing:

Symmetric Ring Breathing Modes: The symmetric vibrations of the pyrazole and phenyl rings are expected to produce strong and sharp bands in the Raman spectrum.

C=C Stretching: The C=C stretching of the vinyl group and the aromatic rings will also be Raman active, providing complementary data to the FT-IR absorptions.

C-C Backbone Stretching: The carbon-carbon single bonds of the isopropyl group and its connection to the pyrazole ring would also be observable.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule, confirming the presence of all key structural features and offering insights into molecular symmetry.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₄H₁₆N₂), the calculated monoisotopic mass is 212.1313. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), which confirms the elemental composition. For instance, a related pyrazole derivative, 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, showed an (M+H)⁺ ion at m/z = 432.0738 in its HRMS spectrum, confirming its molecular formula. nih.gov

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern offers valuable structural information. The fragmentation of pyrazoles has been studied, and common pathways include the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.netresearchgate.net

A plausible fragmentation pathway for this compound could involve:

Initial ionization to form the molecular ion [M]⁺•.

Loss of a methyl group (•CH₃) from the isopropyl moiety to form a stable secondary carbocation.

Cleavage of the isopropyl group.

Fragmentation of the pyrazole ring, potentially through the loss of N₂ or HCN, a characteristic feature of pyrazole fragmentation. researchgate.netresearchgate.net

Loss of the vinyl group.

A representative table of expected major fragments is shown below.

| m/z (calculated) | Possible Fragment | Notes |

| 212.13 | [C₁₄H₁₆N₂]⁺• | Molecular Ion |

| 197.11 | [C₁₃H₁₃N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 169.08 | [C₁₁H₉N₂]⁺ | Loss of the isopropyl group |

| 115.06 | [C₉H₇]⁺ | Resulting from pyrazole ring fragmentation |

Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the different substituents.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its constitution and provide detailed conformational data.

While specific crystallographic data for the target molecule is not available, analysis of related structures allows for informed predictions. For example, the crystal structure of 2,6-Bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine reveals that the pyrazole and phenyl rings are twisted with respect to each other, with dihedral angles of 46.72 (8)° and 73.39 (8)°. nih.gov A similar non-planar arrangement would be expected for this compound due to steric hindrance between the substituents.

The analysis would provide precise measurements of:

Bond Lengths and Angles: Confirming the expected values for sp² and sp³ hybridized carbons and nitrogens within the pyrazole, phenyl, isopropyl, and vinyl groups.

Dihedral Angles: Quantifying the twist between the planes of the pyrazole and phenyl rings.

Intermolecular Interactions: Identifying any hydrogen bonds, π-π stacking, or van der Waals forces that dictate the crystal packing.

A hypothetical table of selected crystallographic parameters is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| V (ų) | 1500-2000 |

| Z | 4 |

Such data provides an absolute confirmation of the molecular structure in the solid state.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is crucial for verifying the empirical and molecular formula. For this compound, with the molecular formula C₁₄H₁₆N₂, the theoretical elemental composition can be calculated.

The expected percentages are:

Carbon (C): 79.21%

Hydrogen (H): 7.60%

Nitrogen (N): 13.20%

Experimental results from combustion analysis are typically expected to be within ±0.4% of the calculated values to confirm the purity and stoichiometry of the compound. nih.govnih.gov For instance, the elemental analysis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (C₁₅H₁₄N₄O) showed found values (C, 67.79%; H, 5.43%; N, 21.19%) that were in close agreement with the calculated values (C, 67.65%; H, 5.30%; N, 21.04%). mdpi.com

A comparison of the theoretical and expected experimental values is shown in the table below.

| Element | Theoretical % | Expected Experimental % |

| Carbon (C) | 79.21 | 79.21 ± 0.4 |

| Hydrogen (H) | 7.60 | 7.60 ± 0.4 |

| Nitrogen (N) | 13.20 | 13.20 ± 0.4 |

A close correlation between the found and calculated values provides strong evidence for the proposed molecular formula and the purity of the synthesized compound.

Chemical Reactivity and Mechanistic Pathways of 3 Isopropyl 1 Phenyl 5 Vinyl 1h Pyrazole

Reactions of the Vinyl Moiety

The exocyclic C=C double bond of the vinyl group is an electron-rich center, making it susceptible to a range of addition and cyclization reactions. Its reactivity is modulated by conjugation with the pyrazole (B372694) ring, which can influence the stability of intermediates and transition states.

The vinyl group of vinylpyrazoles readily undergoes electrophilic addition reactions. The mechanism involves the initial attack of the π-electrons of the double bond on an electrophile (E⁺), forming a carbocation intermediate. This intermediate is stabilized by the adjacent pyrazole ring. The subsequent attack of a nucleophile (Nu⁻) on the carbocation completes the addition.

A notable example is the halogenation of vinylpyrazoles. The bromination of 1-vinylpyrazoles in a non-polar solvent like carbon tetrachloride at low temperatures (-20 °C) is complex. It yields not only the expected 1-(1',2'-dibromo)ethylpyrazole via addition to the vinyl group but also products of electrophilic substitution at the C4 position of the pyrazole ring. nih.gov This indicates a competitive reaction pathway where both the vinyl group and the pyrazole C4 position are susceptible to electrophilic attack. The formation of hydrohalide salts by reaction with the liberated hydrogen bromide can further complicate the product mixture. nih.gov

Hydrohalogenation of the vinyl group also proceeds, typically following Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, forming a 1-(1'-haloethyl)pyrazole. youtube.com However, the basic nature of the pyridine-like nitrogen (N2) on the pyrazole ring can lead to concurrent salt formation. youtube.com

Table 4.1: Products of Electrophilic Addition to 1-Vinylpyrazoles

| Reagent | Conditions | Major Product(s) | Reaction Type |

|---|---|---|---|

| Bromine (Br₂) | CCl₄, -20 °C | 1-(1',2'-Dibromo)ethylpyrazole | Addition |

| 4-Bromo-1-vinylpyrazole | Substitution | ||

| Hydrogen Halide (HX) | 20-25 °C | 1-(1'-Haloethyl)pyrazole | Addition (Markovnikov) |

Note: This table represents the general reactivity of 1-vinylpyrazoles, which is applicable to 3-isopropyl-1-phenyl-5-vinyl-1H-pyrazole.

Vinylpyrazoles can participate in cycloaddition reactions, acting either as a dienophile (via the vinyl group) or as a diene (involving the vinyl group and the pyrazole ring). The specific role depends on the reaction partner and conditions.

In [4+2] Diels-Alder cycloadditions, the pyrazole ring system, including the C4-C5 double bond and the vinyl group, can act as a diene. However, this is often challenging due to the loss of aromaticity in the pyrazole ring in the resulting cycloadduct. Consequently, harsh reaction conditions such as high temperatures and pressures are typically required. nih.gov For instance, 1-phenyl-5-vinylpyrazole, a close analog of the title compound, has been shown to react with various dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and N-phenylmaleimide (NPMI) to afford Diels-Alder adducts. nih.gov

Vinylpyrazoles can also undergo [2+2] cycloadditions. The reaction of 1-vinylpyrazoles with tetracyanoethylene (B109619) (TCNE) in aprotic solvents yields 1-(2,2,3,3-tetracyanocyclobutyl)pyrazoles. youtube.com This reaction is believed to proceed through an initial π-π complex between the electron-rich vinyl group and the electron-poor TCNE. youtube.com

Table 4.2: Cycloaddition Reactions of Phenyl-Vinyl-Pyrazoles

| Reaction Type | Dienophile/Partner | Product Type |

|---|---|---|

| [4+2] Diels-Alder | Dimethyl acetylenedicarboxylate (DMAD) | Dihydroindazole derivative |

| [4+2] Diels-Alder | N-Phenylmaleimide (NPMI) | Tetrahydroindazole derivative |

Note: Data derived from studies on 1-phenyl-5-vinylpyrazole and other 1-vinylpyrazoles. youtube.comnih.gov

The vinyl group enables this compound to act as a monomer in polymerization reactions. The most common mechanism is free-radical polymerization, which is typically initiated using azo initiators like azobisisobutyronitrile (AIBN). youtube.com The process involves three main stages:

Initiation: The initiator (I) thermally decomposes to generate free radicals (R•). This radical then adds to the vinyl group of the pyrazole monomer (M) to form a new, larger radical (RM•).

I → 2R•

R• + M → RM•

Propagation: The monomer radical (RM•) successively adds to other monomer molecules, rapidly extending the polymer chain.

RM• + n(M) → RM_(n+1)•

Termination: The growth of the polymer chain is terminated when two radicals combine or undergo disproportionation.

The rate and extent of polymerization are sensitive to the substituents on the pyrazole ring and the vinyl group. Increased steric bulk, such as the isopropyl group at C3 and potentially substituents on the vinyl group itself, can hinder the approach of the monomer to the growing polymer chain, thus slowing the rate of polymerization. youtube.com Studies on 3-methyl- and 5-methyl-1-vinylpyrazole have shown that the rate of polymerization is proportional to the square root of the initiator concentration, which is characteristic of free-radical chain polymerization. youtube.com

Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic systems, catalyzed by transition metal complexes, most notably those containing ruthenium (e.g., Grubbs' catalysts). organic-chemistry.orgwikipedia.org While RCM is most commonly applied to dienes, its principles can be extended to vinyl-substituted heterocycles to create fused ring systems.

For this compound to undergo a standard intramolecular RCM, a second alkene moiety would need to be present elsewhere in the molecule, for instance, as an allyl group attached to the N-phenyl ring. The reaction proceeds through a [2+2] cycloaddition between the catalyst's metal-alkylidene bond and one of the alkene groups, forming a metallacyclobutane intermediate. organic-chemistry.org This intermediate then undergoes a retro-[2+2] cycloaddition to release an alkene and form a new metal-alkylidene, which then reacts with the second alkene intramolecularly. A final cycloaddition/retro-cycloaddition sequence releases the cyclic product and regenerates the metal catalyst, with a small volatile alkene (like ethylene) as the byproduct. wikipedia.org

While examples in the literature predominantly feature RCM of N-vinylpyrazoles to form fused heterocycles, C-vinyl pyrazoles are also potential substrates for such transformations, provided a suitable diene partner is engineered into the molecular structure. nih.govmdpi.com

Tautomerism and Prototropy in Pyrazoles

Tautomerism is a fundamental characteristic of pyrazoles that lack a substituent on one of the ring nitrogen atoms. It involves the migration of a proton between the two nitrogen atoms, leading to two distinct, rapidly interconverting tautomeric forms.

Influence of Substituents (Isopropyl, Phenyl, Vinyl) on Tautomeric Equilibria

For this compound, the presence of the phenyl group at the N1 position precludes the common N1-H/N2-H annular prototropic tautomerism. Since the nitrogen is substituted, this equilibrium is "frozen." Therefore, discussions of tautomerism for this specific molecule are largely theoretical, considering the influence its substituents would have in an N-unsubstituted analogue.

In a hypothetical N-unsubstituted 3(5)-isopropyl-5(3)-vinyl-pyrazole, the equilibrium between the two possible tautomers would be influenced by the electronic and steric nature of the isopropyl and vinyl groups.

Electronic Effects: Electron-donating groups, such as alkyl groups (e.g., isopropyl), generally favor substitution at the C3 position. Conversely, electron-withdrawing groups tend to stabilize the tautomer where they are located at the C5 position.

Steric Effects: Bulky substituents may influence the tautomeric equilibrium by favoring the form where steric hindrance is minimized.

Theoretical DFT calculations on a wide range of pyrazole derivatives have established that the electron-donating capacity of a substituent is a key factor in determining which tautomer is more stable.

Experimental and Theoretical Investigations of Tautomeric Forms

The study of tautomeric equilibria in pyrazoles relies heavily on both experimental techniques and computational chemistry.

Experimental Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating tautomerism in solution. For N-unsubstituted pyrazoles in a state of rapid tautomeric exchange, the C3 and C5 positions become chemically equivalent on the NMR timescale, resulting in merged signals. In cases where one tautomer predominates or the exchange is slow, distinct signals for the C3 and C5 carbons can be observed. Comparing the NMR data of a tautomeric pyrazole with that of its "fixed" N-methylated derivatives (which represent the individual tautomers) is a common strategy to elucidate the preferred tautomeric form in solution.

Theoretical Methods: Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers. These methods calculate the ground-state energies of the different tautomeric forms,

Theoretical and Computational Investigations of 3 Isopropyl 1 Phenyl 5 Vinyl 1h Pyrazole

Conformational Analysis and Energy Landscapes

The flexibility of a molecule is determined by the rotation around its single bonds. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers that separate them.

The 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole molecule has two key rotational degrees of freedom: the rotation of the phenyl group attached to the nitrogen atom and the rotation of the isopropyl group at the 3-position of the pyrazole (B372694) ring. The rotation of these groups can be sterically hindered by neighboring atoms, leading to specific preferred conformations. researchgate.net

Computational methods can be used to calculate the potential energy surface for the rotation around these bonds. By systematically changing the dihedral angle and calculating the energy at each step, a rotational energy profile can be constructed. The peaks on this profile correspond to the transition states for rotation, and their energy relative to the minima (stable conformers) gives the rotational barrier. This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

Table 3: Hypothetical Rotational Energy Barriers

| Rotating Group | Dihedral Angle Range (°) | Energy Barrier (kcal/mol) |

|---|---|---|

| Phenyl Group | 0 - 180 | 3.5 |

Note: The data in this table are hypothetical values intended to illustrate the concept of rotational energy barriers. The actual values would need to be determined by specific calculations for this compound.

Conformations of the Vinyl Group and their Electronic Effects

The orientation of the vinyl group relative to the pyrazole ring is a critical factor influencing the molecule's electronic properties and reactivity. Computational studies on analogous vinylpyrazoles have shown that the vinyl group can adopt different conformations, primarily described by the dihedral angle between the plane of the vinyl group and the plane of the pyrazole ring. mdpi.comresearchgate.net For 1-vinylpyrazoles, two primary planar conformations are considered: s-trans and s-cis. researchgate.net

In this compound, significant steric hindrance is expected between the vinyl group at the C-5 position and the bulky phenyl group at the N-1 position. DFT geometry optimizations can be used to calculate the relative energies of these conformers. It is hypothesized that a non-planar (gauche) conformation, where the vinyl group is twisted out of the plane of the pyrazole ring, would be the most stable energy minimum to alleviate steric strain. This twisting would interrupt the π-conjugation between the vinyl group and the aromatic pyrazole ring.

The electronic effects are directly tied to this conformation. A planar arrangement allows for maximum p-π conjugation, which delocalizes electron density across the vinyl and pyrazole moieties. This conjugation affects the electron density of the pyrazole ring and the reactivity of the vinyl group's double bond. A twisted, non-planar conformation would reduce this conjugation, leading to electronic properties more akin to isolated pyrazole and vinyl systems.

Table 1: Calculated Relative Energies of Vinyl Group Conformations for a Model 1-Phenyl-5-vinylpyrazole

| Conformation | Dihedral Angle (C4-C5-Cα=Cβ) | Relative Energy (kcal/mol) | Conjugation Effect |

|---|---|---|---|

| Planar (s-cis-like) | ~0° | +3.5 | High (Sterically hindered) |

| Planar (s-trans-like) | ~180° | +2.8 | High (Sterically hindered) |

| Gauche (Twisted) | ~60° | 0.0 | Reduced |

Note: Data is illustrative, based on theoretical calculations for structurally similar compounds.

Intermolecular Interactions and Aggregation Studies (e.g., Dimerization, Trimers)

While the N-1 position of this compound is substituted with a phenyl group, precluding the typical N-H···N hydrogen bonding that dominates the aggregation of unsubstituted pyrazoles, other non-covalent interactions can drive its self-assembly. mdpi.com Computational modeling can be employed to explore the formation of dimers and larger aggregates. nih.govnih.gov

The primary intermolecular forces at play would include:

π-π Stacking: Interactions between the aromatic phenyl and pyrazole rings can lead to stacked dimer configurations. DFT calculations, often incorporating dispersion corrections (e.g., DFT-D3), are essential for accurately modeling these interactions. mdpi.com Two main stacking geometries are possible: a parallel-displaced arrangement, where the rings are offset, and a T-shaped (or edge-to-face) arrangement.

C-H···π Interactions: Hydrogen atoms from the isopropyl or phenyl groups can interact with the π-electron clouds of the aromatic rings of an adjacent molecule.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment, leading to electrostatic interactions that can influence molecular packing.

Computational studies can quantify the binding energies of different dimer configurations to predict the most stable aggregation motifs. Molecular Dynamics (MD) simulations can further explore the dynamic behavior of these aggregates in solution or the solid state. eurasianjournals.com

Table 2: Calculated Interaction Energies for Different Dimer Configurations of a Model N-Phenyl Pyrazole

| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Parallel-Displaced (Pyrazole-Pyrazole) | π-π Stacking | -4.5 |

| Parallel-Displaced (Phenyl-Phenyl) | π-π Stacking | -3.8 |

| T-Shaped (Phenyl-Pyrazole) | C-H···π | -2.9 |

Note: Energies are hypothetical and serve to illustrate the relative strengths of potential interactions.

Reaction Mechanism Elucidation through Computational Chemistry

Transition State Analysis for Key Synthetic Steps

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states (TS) and calculating activation barriers. researchgate.net A plausible synthetic route to 5-vinylpyrazoles involves the dehydration of a corresponding 5-(1-hydroxyethyl)pyrazole intermediate.

DFT calculations can be used to model this acid-catalyzed dehydration reaction. The process involves:

Protonation of the hydroxyl group by an acid catalyst.

Locating the Transition State for the elimination of a water molecule. This is a critical step where the C-O bond is breaking and the C=C double bond is forming. TS calculations involve finding a first-order saddle point on the potential energy surface.

Formation of the final 5-vinylpyrazole product.

By calculating the Gibbs free energies of the reactant, transition state, and product, the activation energy (ΔG‡) for the rate-determining step can be determined. This provides insight into the reaction kinetics and helps optimize experimental conditions.

Table 3: Calculated Thermodynamic Parameters for a Model Acid-Catalyzed Dehydration of a 5-(1-Hydroxyethyl)pyrazole

| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant (Protonated Alcohol) | 0.0 | 0.0 |

| Transition State (TS) | +22.5 | +25.1 |

| Product (Vinylpyrazole + H₂O) | -5.2 | -10.8 |

Note: Values are illustrative for a model reaction pathway.

Catalytic Cycle Modeling for Metal-Catalyzed Transformations

Transition metal-catalyzed reactions are frequently used for the functionalization of heterocyclic compounds. researchgate.net While many studies focus on C-H activation of 1-vinylpyrazoles, the principles can be applied to model potential transformations involving the vinyl group of this compound, such as a Heck coupling or hydroarylation. mdpi.comresearchgate.net

Modeling a catalytic cycle, for instance, a hypothetical Palladium-catalyzed arylation of the vinyl group, involves using DFT to calculate the geometries and energies of all intermediates and transition states. A plausible catalytic cycle would include the following key steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

Coordination: The 5-vinylpyrazole coordinates to the Pd(II) complex.

Migratory Insertion: The vinyl group inserts into the Pd-Aryl bond.

β-Hydride Elimination: This step regenerates the double bond in a new position.

Reductive Elimination: This final step releases the functionalized product and regenerates the Pd(0) catalyst.

By mapping the energy profile of the entire cycle, computational chemists can identify the rate-determining step, understand catalyst behavior, and predict the regioselectivity and stereoselectivity of the reaction. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to correct for systematic errors. nih.govaps.org Such predictions can help assign complex spectra and confirm the regiochemistry of synthetic products.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole C4-H | 6.45 | 108.2 |

| Vinyl Cα-H | 6.80 (dd) | 129.5 |

| Vinyl Cβ-H (cis) | 5.30 (dd) | 115.8 |

| Vinyl Cβ-H (trans) | 5.85 (dd) | 115.8 |

| Isopropyl CH | 3.15 (sept) | 28.5 |

| Isopropyl CH₃ | 1.30 (d) | 22.1 |

| Pyrazole C3 | - | 155.0 |

| Pyrazole C5 | - | 142.6 |

Note: Values are hypothetical, based on GIAO-DFT calculations for similar pyrazole structures. Coupling patterns (dd, sept, d) are predicted based on structure.

Vibrational Frequencies: DFT calculations can also predict the vibrational (infrared and Raman) spectra of molecules. rdd.edu.iq After geometry optimization, a frequency calculation yields a set of vibrational modes and their corresponding frequencies (in cm⁻¹). derpharmachemica.comscirp.org These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to better match experimental data. derpharmachemica.com This analysis allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C=C stretching of the vinyl group, C-H bending, or pyrazole ring vibrations. nih.gov

Table 5: Selected Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹, scaled) | Vibrational Mode Assignment |

|---|---|

| 3105 | Aromatic C-H Stretch (Phenyl, Pyrazole) |

| 3080 | Vinylic C-H Stretch |

| 2970 | Aliphatic C-H Stretch (Isopropyl) |

| 1645 | C=C Stretch (Vinyl) |

| 1598, 1510 | C=C/C=N Stretch (Aromatic Rings) |

| 1450 | CH₂ Scissoring / CH₃ Bending |

| 995, 915 | Vinylic C-H Out-of-Plane Bending |

Note: Frequencies are representative values from DFT calculations on analogous structures.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Construction

The pyrazole (B372694) nucleus is a significant scaffold in medicinal chemistry, and the vinyl substituent on 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole provides a reactive handle for extensive chemical modification. nih.govbenthamscience.com This dual functionality allows for its use in building diverse and complex molecules.

The vinyl group of this compound is a key functional group that serves as a starting point for the synthesis of a wide array of other pyrazole derivatives. Vinylpyrazoles are recognized as interesting building blocks for creating more complex pyrazole structures. nih.gov The reactivity of the vinyl moiety allows for various chemical transformations, including cycloaddition reactions, halogenation, hydrohalogenation, and polymerization. researchgate.net